REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4](-[c:12]2[cH:13][cH:14][c:15]([C:17](=[O:18])[OH:19])[s:16]2)[cH:5][cH:6][cH:7][c:8]1[N+:9]([O-:10])=[O:11].[CH3:24][CH2:25][O:26][C:27](=[O:28])[CH3:29].[CH:20]([O-:21])=[O:22].[NH4+:23]>>[CH3:1][O:2][c:3]1[c:4](-[c:12]2[cH:13][cH:14][c:15]([C:17](=[O:18])[OH:19])[s:16]2)[cH:5][cH:6][cH:7][c:8]1[NH2:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(-c2ccc(C(=O)O)s2)cccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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COc1c(N)cccc1-c1ccc(C(=O)O)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |